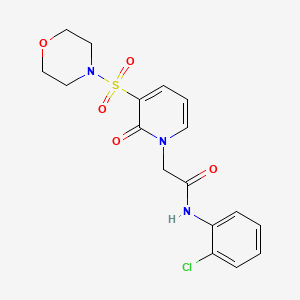![molecular formula C23H22N4O4 B2629250 2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539844-88-7](/img/structure/B2629250.png)
2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has demonstrated potent anticancer properties. Researchers synthesized a series of novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles. Among these derivatives, two compounds stood out:
- 5-((1-(4-chloro-3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine : This compound exhibited potent anticancer activity against MCF-7 and A-549 cancer cells. Its inhibitory concentration (IC50) was approximately 0.38 μM, surpassing the reference drug Erlotinib .
- 5-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine : This compound exhibited even greater potency, with an IC50 of approximately 0.21 μM, approximately twice as effective as Erlotinib .
Semiconductor Properties
The synthesized compound also possesses interesting semiconductor properties. It exhibits ambipolar behavior, with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1. These properties make it a potential candidate for electronic applications .
Other Potential Applications
While the above two areas are well-studied, there may be other unexplored applications for this compound. Further research could reveal its potential in fields such as materials science, drug delivery, or catalysis.
Mecanismo De Acción
While the mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown potent anticancer activity. They have been found to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell survival, growth, differentiation, and tumor formation .
Direcciones Futuras
The development and synthesis of novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles, similar to the compound , are areas of active research due to their potential anticancer properties . Future research could focus on further understanding the mechanism of action of these compounds and optimizing their synthesis for potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-30-16-10-14(11-17(12-16)31-2)22-25-23-24-18-7-4-8-19(29)20(18)21(27(23)26-22)13-5-3-6-15(28)9-13/h3,5-6,9-12,21,28H,4,7-8H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJURAMPPAYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B2629167.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2629168.png)
![Ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2629169.png)
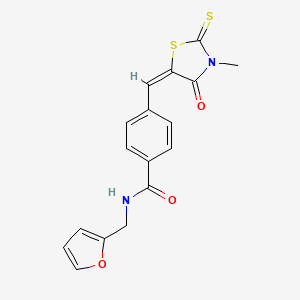
![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)
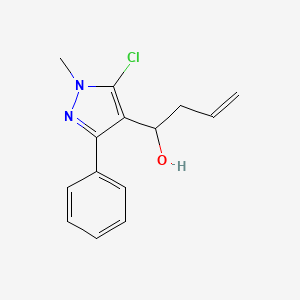
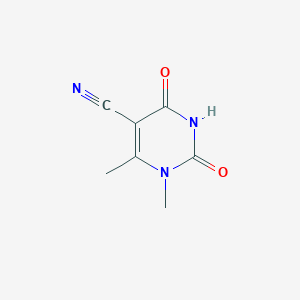
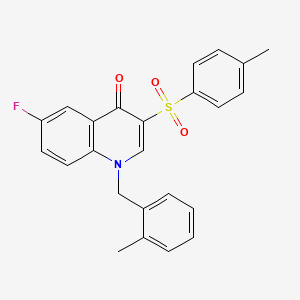
![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2629182.png)
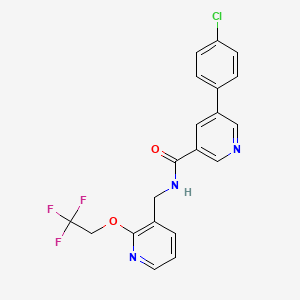
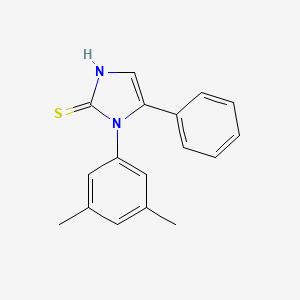
![4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2629186.png)
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)
